Dodecylbenzenesulfonyl Azide

Übersicht

Beschreibung

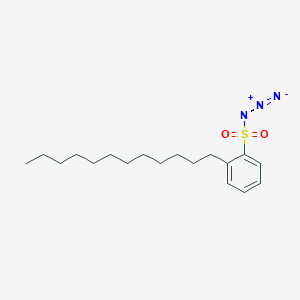

Dodecylbenzenesulfonyl azide is an organic compound with the molecular formula C18H29N3O2S. It is a member of the sulfonyl azides family, characterized by the presence of a sulfonyl group (SO2) attached to an azide group (N3). This compound is known for its utility in organic synthesis, particularly in diazo-transfer reactions, which are crucial for the formation of diazo compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecylbenzenesulfonyl azide is typically synthesized through the reaction of dodecylbenzenesulfonyl chloride with sodium azide. The process involves the following steps:

-

Preparation of Dodecylbenzenesulfonyl Chloride:

- Dodecylbenzenesulfonic acid is reacted with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction is carried out in hexane at 70°C for about 3 hours.

- The resulting dodecylbenzenesulfonyl chloride is then purified by washing with sodium bicarbonate solution and hexane.

-

Formation of this compound:

- The purified dodecylbenzenesulfonyl chloride is reacted with sodium azide in a two-phase system consisting of hexane and water. A phase transfer catalyst, such as Aliquat 336, is used to facilitate the reaction.

- The reaction is monitored by thin-layer chromatography and typically completes in about 4 hours at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and safety, given the potentially explosive nature of azides.

Analyse Chemischer Reaktionen

Diazo-Transfer Reactions

DBSA serves as a diazo-transfer reagent for activated methylene groups, enabling the synthesis of diverse diazo compounds. This reaction proceeds via nucleophilic substitution, where the sulfonyl azide group transfers a diazo moiety (-N₂⁺) to substrates like barbituric acid or malonic acid derivatives .

Key examples include:

-

Formation of diazobarbituric acid and diazoisopropylidenemalonic acid derivatives (eq 1) :

-

Synthesis of 9-diazoanthrone , a precursor for anthraquinone dyes .

Advantages:

-

Noncrystalline dodecylbenzenesulfonamide byproducts simplify purification .

-

Safer handling compared to tosyl azide due to lower volatility and reduced explosion risk .

Metal-Catalyzed Transformations

DBSA facilitates carbenoid reactions under transition-metal catalysis:

Cyclopropanation

In rhodium- or palladium-catalyzed cyclopropanations , DBSA-derived diazo compounds generate metal-carbene intermediates that insert into alkenes . For example:

N–H Insertion

In solid-phase synthesis, rhodium catalysts mediate N–H insertion reactions between DBSA-derived carbenoids and amines, forming functionalized indolecarboxylates :

Thermal Decomposition and Carbene Formation

DBSA undergoes exothermic decomposition at elevated temperatures (onset: 85–126°C ), releasing nitrogen gas and generating reactive carbenes :

Thermal Stability Data (DSC Analysis) :

| Parameter | Value |

|---|---|

| Onset Temperature ( | |

| ) | 85–126°C |

| Enthalpy Change ( | |

| ) | -102 kJ mol⁻¹ |

| Mass Loss (N₂ release) | 14.8% |

Comparative Reactivity with Other Diazo Transfer Reagents

DBSA exhibits superior safety and solubility compared to traditional reagents:

| Reagent |

(°C) |

(kJ mol⁻¹) | Impact Sensitivity |

|-------------------------|---------------------------|-------------------------|--------------------|

| DBSA | 85–126 | -102 | Low |

| Tosyl Azide | 75–90 | -226 | High |

| 4,6-Dimethoxy-1,3,5-triazine (ADT) | 160 | -136 | Moderate |

Wissenschaftliche Forschungsanwendungen

Diazo Transfer Reactions

DBSA is primarily used in diazo transfer reactions, where it acts as a source of the reactive diazo group. This process is crucial for synthesizing α-diazocarbonyl compounds, which are valuable intermediates in organic synthesis. The following table summarizes key reactions involving DBSA:

DBSA has been successfully employed in continuous flow processes, allowing for scalable production of diazo compounds while minimizing safety risks associated with batch processing .

Metal-Catalyzed Reactions

DBSA also finds application in metal-catalyzed reactions, including:

- Intermolecular carbenoid cyclopropanations : DBSA serves as a reagent for introducing carbenoid species into alkenes, forming cyclopropanes.

- Solid-phase synthesis : It is utilized in solid-phase methods to synthesize indolecarboxylates and facilitate N-H insertion reactions using rhodium catalysts .

Imaging and Biochemical Applications

DBSA has been investigated for its potential use in biomedical applications:

- Positron Emission Tomography (PET) : It acts as a ligand for imaging metabotropic glutamate receptor type 1, providing insights into neurological conditions and receptor activity .

- Prodrug Development : DBSA has been used to synthesize prodrugs of nucleosides, enhancing their bioavailability and therapeutic efficacy .

Safety and Handling Considerations

Despite its advantages, DBSA must be handled with care due to its inherent instability and potential explosive behavior under certain conditions. Studies have shown that DBSA can be safely used when dissolved in appropriate solvents, significantly reducing the risk of detonation during reactions . The thermal stability data indicate that while DBSA is less sensitive than other diazo compounds, adequate safety measures should still be implemented during its use.

Continuous Flow Diazo Transfer

A notable case study involved the continuous flow diazo transfer process using DBSA to produce α-diazocarbonyls. This method allowed for high conversion rates and product purity without the need for extensive purification techniques like column chromatography . The study demonstrated the scalability of this process, making it suitable for industrial applications.

Synthesis of Functionalized Organic Molecules

In another case study, DBSA was employed as a stitching agent to introduce aziridines into functionalized organic molecules. This application highlights the compound's versatility in modifying complex organic frameworks while maintaining high yields .

Wirkmechanismus

The primary mechanism of action of dodecylbenzenesulfonyl azide involves the transfer of the diazo group to other molecules. This process is facilitated by the nucleophilic attack of the azide group on the electrophilic carbon of the sulfonyl chloride, resulting in the formation of the diazo compound. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Vergleich Mit ähnlichen Verbindungen

Tosyl Azide: Another sulfonyl azide used in diazo-transfer reactions. It is less stable and more hazardous compared to dodecylbenzenesulfonyl azide.

Methanesulfonyl Azide: Used in similar applications but has different reactivity and stability profiles.

Benzenesulfonyl Azide: A simpler analog with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to other sulfonyl azides. This makes it particularly useful in reactions requiring specific solubility properties or in applications where the long alkyl chain provides additional functionality .

Biologische Aktivität

Dodecylbenzenesulfonyl azide (DBSA) is a sulfonyl azide compound that has garnered attention in organic chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of DBSA, focusing on its synthesis, applications, and case studies that highlight its significance in various fields.

This compound is synthesized through the reaction of dodecylbenzenesulfonyl chloride with sodium azide. This process yields a compound that serves as an effective diazo-transfer reagent, facilitating the introduction of diazo groups into organic molecules. The compound is known for its stability under controlled conditions, although caution is advised due to its explosive nature when mishandled .

Applications in Biological Research

DBSA has been utilized in several significant biological applications:

- Diazo Transfer Reagent : DBSA is primarily used for diazo transfer to various substrates, enabling the synthesis of bioactive compounds. For instance, it has been employed in the synthesis of α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase .

- Synthesis of Prodrugs : In a study focused on developing lipophilic prodrugs for HIV treatment, DBSA was used to create diazo phosphonoesters. These compounds exhibited varying degrees of biological activity, with some derivatives demonstrating inhibitory effects against HIV .

- Ruthenium Nanoparticle Preparation : DBSA has also been utilized in preparing ruthenium nanoparticles, which have potential applications in catalysis and drug delivery systems .

Case Study 1: Anti-HIV Activity

In a notable study, a series of prodrugs derived from α-carboxy nucleoside phosphonates were synthesized using DBSA. The resulting compounds were tested for their anti-HIV activity in CEM cell cultures. One prodrug exhibited an IC50 value of 59 ± 17 μM, indicating moderate efficacy against HIV-1 reverse transcriptase without prior phosphorylation requirements .

Case Study 2: Thermal Stability and Safety Assessment

A comprehensive thermal stability assessment was conducted on DBSA and related diazo compounds. Differential Scanning Calorimetry (DSC) was used to evaluate the energetic yield and stability under various conditions. The results indicated that while DBSA is stable under controlled environments, it poses significant risks if not handled properly due to potential detonation hazards .

Data Table: Summary of Biological Activities

| Application | Description | Biological Activity |

|---|---|---|

| Diazo Transfer | Facilitates the introduction of diazo groups into organic molecules | Used in synthesizing bioactive compounds |

| Prodrug Synthesis | Creation of lipophilic prodrugs for HIV treatment | Moderate anti-HIV activity (IC50 59 ± 17 μM) |

| Nanoparticle Preparation | Involved in synthesizing ruthenium nanoparticles for drug delivery | Potential catalytic applications |

Eigenschaften

IUPAC Name |

N-diazo-2-dodecylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRVPHKAQIHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616383 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79791-38-1 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.